![molecular formula C24H26N4O8S B2984176 Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate CAS No. 1351590-75-4](/img/structure/B2984176.png)
Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate
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Overview
Description
The compound contains several functional groups including a thiazole ring, a furan ring, a piperazine ring, and an acetamido group. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazole ring, in particular, can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole, furan, and piperazine rings, as well as the acetamido group. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Scientific Research Applications
Design and Synthesis of Novel Derivatives
Research efforts have led to the synthesis of novel derivatives incorporating furan-2-yl and thiazol-2-yl moieties, targeting pharmacological activities. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives explored their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method, showing significant activity for selected compounds (J. Kumar et al., 2017).
Anticancer and Antiangiogenic Effects
Another stream of research focused on thioxothiazolidin-4-one derivatives, revealing their potential to inhibit tumor growth and angiogenesis in mouse models, suggesting these compounds as candidates for anticancer therapy (S. Chandrappa et al., 2010).
Antimicrobial Activities
Azole derivatives, including those with furan-2-yl components, have been synthesized and evaluated for antimicrobial activities, showing activity against tested microorganisms, which underscores the versatility of these derivatives in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Antiproliferative Effects
Further research demonstrated the antiproliferative effects of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells, highlighting the cytotoxic potential of specific compounds against cancer cell lines (Kothanahally S. Sharath Kumar et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as cyclooxygenase (COX) . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The compound interacts with its targets by binding to the active site of the COX enzymes . This interaction can inhibit the enzymatic activity, thereby preventing the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain sensation . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects .
Pharmacokinetics
They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and pain sensation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S.C2H2O4/c1-29-22(28)16-4-6-17(7-5-16)23-20(27)13-25-8-10-26(11-9-25)14-21-24-18(15-31-21)19-3-2-12-30-19;3-1(4)2(5)6/h2-7,12,15H,8-11,13-14H2,1H3,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWFZDLVXLCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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